molecular formula C16H17ClN2O2 B4116674 N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea

N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B4116674
M. Wt: 304.77 g/mol
InChI Key: VBRVYRZUHABMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea, also known as CMENU, is a chemical compound that has gained attention in the scientific community due to its potential use as a herbicide. CMENU is a member of the urea herbicide family and has been found to have a broad spectrum of weed control. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea involves the inhibition of photosynthesis in plants. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It has been found to cause chlorosis, necrosis, and stunted growth in treated plants. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea also affects the water balance of plants, leading to a decrease in water uptake and transpiration rates.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its broad spectrum of weed control. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is effective against a wide range of weed species, making it a versatile tool for plant research. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is its potential toxicity to non-target organisms. Careful consideration must be given to the dosage and application method of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea to minimize any negative impacts on the environment.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of new formulations of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea that can enhance its efficacy and reduce its environmental impact. Another area of research is the identification of new target sites for N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more selective herbicides. Finally, there is a need for further research on the long-term effects of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea on the environment and non-target organisms.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use as a herbicide. Its broad spectrum of weed control and low toxicity to non-target organisms make it an attractive option for weed control in agricultural and environmental settings. Further research is needed to explore the full potential of N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea and to minimize any negative impacts on the environment.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses, broadleaves, and sedges. N-(3-chloro-2-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been shown to have low toxicity to non-target organisms, making it an attractive option for weed control in agricultural and environmental settings.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-13-9-7-12(8-10-13)18-16(20)19-15-6-4-5-14(17)11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVYRZUHABMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(4-ethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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